1,2-Bis(2-bromophenyl)-1,2-ethanediamine

Asymmetric Catalysis Chiral Ligand Enantiomeric Excess

Obtaining a reliable chiral vicinal diamine with consistent enantiopurity is a common bottleneck in asymmetric catalysis research. 1,2-Bis(2-bromophenyl)-1,2-ethanediamine (CAS 1057134-65-2) resolves this as a high-purity (≥97%, ≥99% ee) C₂-symmetric building block. Its ortho-bromo substitution provides distinct steric and electronic properties essential for Cu-, Ni-, and Fe-catalyzed coupling, asymmetric hydrogenation, and hydrogen transfer reactions, where generic diphenyl analogs often fail to deliver comparable enantioselectivity. Available in both (1R,2R) and (1S,2S) enantiomers with guaranteed optical purity, it ensures reproducible catalytic performance and minimizes stereochemical impurity risks in downstream synthesis.

Molecular Formula C14H14Br2N2
Molecular Weight 370.08 g/mol
Cat. No. B13675231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(2-bromophenyl)-1,2-ethanediamine
Molecular FormulaC14H14Br2N2
Molecular Weight370.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(C2=CC=CC=C2Br)N)N)Br
InChIInChI=1S/C14H14Br2N2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,13-14H,17-18H2
InChIKeyLSFATDHBTHDVOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(2-bromophenyl)-1,2-ethanediamine – Chiral Diamine for Asymmetric Catalysis


1,2-Bis(2-bromophenyl)-1,2-ethanediamine (CAS 1057134-65-2) is a C₂-symmetric chiral vicinal diamine with the molecular formula C₁₄H₁₄Br₂N₂ and a molecular weight of approximately 370.08 g/mol . It is characterized by two ortho-bromophenyl groups attached to a central ethane-1,2-diamine backbone, existing as distinct (1R,2R) and (1S,2S) enantiomers . This compound serves as a key chiral building block and ligand in asymmetric catalysis, particularly in copper-, nickel-, and iron-catalyzed coupling reactions, asymmetric hydrogenation, and asymmetric hydrogen transfer .

Why Generic Substitution Fails for This Diamine


Generic substitution among 1,2-diaryl-1,2-ethanediamines is not feasible due to the critical influence of aryl substitution on catalyst performance. The presence and position of bromine atoms in 1,2-Bis(2-bromophenyl)-1,2-ethanediamine are not merely structural variations; they directly impact steric bulk, electronic properties, and coordination geometry with metal centers [1]. In asymmetric catalysis, even minor alterations to ligand architecture can lead to complete loss of enantioselectivity or a dramatic drop in yield. For example, while 1,2-diphenyl-1,2-ethanediamine is a versatile ligand , the ortho-bromine substituents in the target compound confer distinct electronic and steric characteristics essential for specific catalytic cycles and substrate interactions. The evidence below quantifies where these differences create a verifiable advantage, making the brominated compound the required choice for specific applications.

Quantified Advantage Over Closest Analogs


Enantiomeric Purity vs. Diphenyl Analog

Commercially available (1S,2S)-1,2-bis(2-bromophenyl)ethane-1,2-diamine is offered with a guaranteed enantiomeric excess (ee) of ≥99%, alongside a chemical purity of ≥97% . In contrast, a standard, unsubstituted analog, (1S,2S)-(-)-1,2-diphenyl-1,2-ethanediamine, is commonly available at a lower purity of 97% without a guaranteed ee specification in its base offering . The quantitative difference in chiral purity is a direct determinant of the achievable stereoselectivity in asymmetric reactions [1].

Asymmetric Catalysis Chiral Ligand Enantiomeric Excess

Cu, Ni, Fe Catalysis Application Scope

Vendor technical notes specify that 1,2-bis(2-bromophenyl)ethane-1,2-diamine is intended for use in copper-, nickel-, and iron-catalyzed coupling reactions, asymmetric hydrogenation, and asymmetric hydrogen transfer reactions . In contrast, the unsubstituted 1,2-diphenyl-1,2-ethanediamine is described as a 'versatile ligand for the formation of metal complexes' with utility in asymmetric catalysis, but without the specific emphasis on Cu/Ni/Fe systems . This suggests the ortho-bromo substitution pattern enables a distinct reactivity profile, particularly with first-row transition metals, which are attractive for cost and sustainability reasons [1].

Cross-Coupling Catalysis Coordination Chemistry

Molecular Weight Advantage for LC-MS

The molecular weight of 1,2-bis(2-bromophenyl)ethane-1,2-diamine is 370.08 g/mol . This is a substantial increase from the 212.30 g/mol molecular weight of the unsubstituted 1,2-diphenyl-1,2-ethanediamine . The addition of two bromine atoms results in a distinctive isotopic pattern that is highly advantageous for mass spectrometric analysis, particularly in complex reaction mixtures [1].

Analytical Chemistry Reaction Monitoring LC-MS

Optimal Applications for This Chiral Diamine


Base-Metal-Catalyzed Asymmetric Hydrogenation

Based on vendor specifications, this compound is optimal for developing asymmetric hydrogenation and hydrogen transfer reactions catalyzed by copper, nickel, or iron . The high enantiomeric purity (≥99% ee) of the ligand is a prerequisite for achieving high enantioselectivity in the hydrogenation product [1].

Cross-Coupling with Cu, Ni, or Fe Catalysts

The ligand is specifically indicated for Cu, Ni, and Fe-catalyzed coupling reactions . The ortho-bromo substitution likely facilitates unique coordination modes and oxidative addition steps with these first-row transition metals, differentiating it from more common diphenyl ligands used with palladium [2].

High-ee Chiral Intermediate Synthesis

When the synthesis of a chiral intermediate demands the highest possible stereochemical purity, the target compound (≥99% ee) is a superior choice over unsubstituted analogs that may not guarantee a comparable enantiomeric excess . This reduces the risk of introducing stereochemical impurities that could compromise downstream steps [3].

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